Dmab-anabaseine dihydrochloride

α7 nAChR α4β2 nAChR electrophysiology

Researchers seeking to isolate α7-mediated signaling in heterogeneous nAChR preparations often face confounding from α4β2 receptor activation. DMAB-anabaseine dihydrochloride, with its dual α7 partial agonism and α4β2 antagonism (IC50 ~5 µM for both subtypes), enables precise pharmacological dissociation of these pathways in a single probe, eliminating the need for multiple reference compounds. - Simultaneous modulation: partially activates α7 nAChRs while blocking α4β2, ideal for native neuronal preparations. - Reduced desensitization: retains efficacy on repeated administration, enabling sustained behavioral protocols. - Validated purity (≥98%) ensures batch-to-batch reproducibility across electrophysiology and in vitro assays.

Molecular Formula C19H21N3
Molecular Weight 291.398
CAS No. 32013-69-7
Cat. No. B599352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmab-anabaseine dihydrochloride
CAS32013-69-7
Synonyms32013-69-7;  4CA-0065;  HE058780;  4-[(5,6-dihydro[2,3/'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylBenzenamine;  DB-068563;  Benzenamine,4-[(5,6-dihydro[2,3/'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethyl-
Molecular FormulaC19H21N3
Molecular Weight291.398
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl
InChIInChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;;
InChIKeyDHCNEWWWKHBASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dmab-anabaseine Dihydrochloride Profile


Dmab-anabaseine dihydrochloride (DMAB; 4-[(5,6-Dihydro[2,3′-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride) is a synthetic anabaseine derivative that functions as a partial agonist at α7-containing neuronal nicotinic acetylcholine receptors (nAChRs) while simultaneously acting as an antagonist at α4β2 and other nAChR subtypes [1]. This dual functional profile distinguishes it from both the parent alkaloid anabaseine and the structurally related clinical candidate GTS-21 (DMXBA) . The compound is widely employed as a pharmacological tool for dissecting nAChR subtype contributions in neurophysiological and behavioral studies, with effective concentrations typically ranging from 0.1 to 10 µM in electrophysiological assays [1].

Dual nAChR profile α7 partial agonist / α4β2 antagonist for subtype dissection
Electrophysiology tool Effective at low micromolar concentrations in patch-clamp assays
Repeated-dosing paradigm Reported sustained sensory inhibition response upon repeat administration
Preclinical reagent No clinical development history; may support fundamental nAChR studies

Dmab-anabaseine Substitution Risks


The nAChR ligand landscape contains numerous anabaseine-derived compounds with superficially similar α7 targeting claims, yet substitution without experimental validation introduces confounding variables. DMAB-anabaseine dihydrochloride is not identical to GTS-21 (DMXBA; CAS 156223-05-1) [1]. GTS-21 bears a 2,4-dimethoxybenzylidene substituent and exhibits distinct binding kinetics, distinct metabolite profiles including the active 4-OH-GTS-21 metabolite, and importantly, divergent clinical pharmacology—GTS-21 advanced to Phase II human trials for schizophrenia and Alzheimer‘s disease before discontinuation due to failure to meet cognitive endpoints, whereas DMAB remains a preclinical research tool [2]. Furthermore, the parent alkaloid anabaseine lacks the dimethylaminobenzylidene modification and does not recapitulate the dual α7 partial agonism/α4β2 antagonism profile of DMAB [3]. Generic substitution risks invalid cross-study comparison and misinterpretation of nAChR subtype pharmacology.

Target
DMAB-anabaseine dihydrochloride
vs GTS-21 (DMXBA)
2,4-dimethoxybenzylidene substituent; distinct binding kinetics, active 4-OH-GTS-21 metabolite, and divergent clinical failure history
vs Anabaseine
Parent alkaloid lacks dimethylaminobenzylidene modification; does not recapitulate dual α7/α4β2 profile
vs Pure α7 agonists
Compounds like PNU-282987 do not address α4β2-mediated confounds in native neuronal preparations

Quantitative Evidence for Dmab-anabaseine


Dual α7/α4β2 Functional Profile

DMAB-anabaseine dihydrochloride exhibits a dual functional profile not shared by pure α7 agonists such as PNU-282987: it acts as a partial agonist at α7 nAChRs while simultaneously functioning as an antagonist at α4β2 nAChRs [1]. In whole-cell patch-clamp recordings, DMAB blocks the acetylcholine-induced α7 current with an IC50 of approximately 5 µM, and blocks the α4β2 current with a similar IC50 of approximately 5 µM [1]. By contrast, PNU-282987 is reported as a potent and selective α7 agonist with negligible interactions with other nAChR subtypes [2].

Dual α7/α4β2 Profile
Reported
DMAB: α7 partial agonist / α4β2 antagonist, IC50 ~5 µM both subtypes. PNU-282987: selective α7 agonist, negligible α4β2. GTS-21: binds α4β2 (Ki 20 nM) without functional antagonism.
Supports α7/α4β2 dissection in native neuronal circuits
Whole-cell patch-clamp on recombinant nAChRs
α7 nAChR α4β2 nAChR electrophysiology

Repeat-Dose Sensory Gating Maintenance

In the DBA/2 mouse model of sensory processing deficits relevant to schizophrenia, DMAB-anabaseine and the related DMAC-anabaseine demonstrated a distinctive temporal response profile compared to other nicotinic agonists [1]. While GTS-21 produced dose-dependent normalization of auditory sensory inhibition that was blocked by α-bungarotoxin, a key differentiator emerged upon repeated dosing: GTS-21 and the two anabaseine compounds (DMAB-anabaseine and DMAC-anabaseine) maintained the ability to normalize sensory inhibition when administered a second time after a 40-minute delay, in contrast to other nicotinic agonists [1]. This observation suggests that anabaseine-derived compounds, including DMAB, may be less susceptible to receptor desensitization that typically limits the repeated efficacy of nicotinic agents.

Repeat-Dose Sensory Gating
Head-to-head
DMAB (0.5 mg/kg i.p.) maintained normalization of auditory sensory inhibition upon second dose after 40-min delay in DBA/2 mice. GTS-21 similarly retained effect; other nicotinic agonists lost efficacy.
May support sustained receptor engagement in repeated-dosing protocols
Auditory evoked potential (P20-N40) recording
sensory gating schizophrenia models DBA/2 mice

Clinical Development Divergence

A critical procurement consideration is the stark divergence in clinical development status between DMAB-anabaseine and GTS-21. GTS-21 (DMXBA) advanced through Phase I studies showing cognitive enhancement in healthy volunteers, but subsequently failed to meet primary cognitive endpoints in a Phase II schizophrenia trial and demonstrated no clinical benefit in a Phase II Alzheimer‘s disease trial, leading to program discontinuation [1]. In a separate Phase II study, GTS-21 showed an unexpected but statistically significant improvement in negative symptoms of schizophrenia, though this did not salvage the overall program [1]. DMAB-anabaseine has not entered human clinical development and remains characterized exclusively as a research reagent .

Clinical Development Divergence
Class-level inference
GTS-21 Phase II trials failed primary endpoints in schizophrenia and Alzheimer's disease; development discontinued. DMAB: preclinical research tool; no human clinical data.
DMAB preferred for fundamental nAChR studies without clinical translational noise
Procurement intent: mechanistic tool vs. failed drug candidate
clinical translation drug development phase II trials

Oral Bioavailability: GTS-21 vs DMAB

GTS-21 has been extensively characterized for pharmacokinetic properties, whereas comparable PK data for DMAB-anabaseine are absent from the peer-reviewed literature [1]. Following oral administration of 10 mg/kg in rats, GTS-21 achieved a peak plasma concentration of 1010 ± 212 ng/mL at 10 minutes, with an elimination half-life of 1.74 ± 0.34 hours and absolute oral bioavailability of 19% (with later studies reporting 23% across doses of 1–10 mg/kg) [1]. Brain penetration was demonstrated with a brain-to-plasma concentration ratio of 2.61 ± 0.34, confirming blood-brain barrier permeability [1]. No equivalent PK characterization has been published for DMAB-anabaseine.

Oral Bioavailability Data
Data to verify
GTS-21: Cmax 1010±212 ng/mL (10 mg/kg p.o.), t½ 1.74 h, oral F 19–23%, brain/plasma ratio 2.61. DMAB: no published PK data.
Supports in vitro/ex vivo use; in vivo oral studies require PK characterization
Rat PK study; HPLC quantification
pharmacokinetics oral bioavailability blood-brain barrier

Dmab-anabaseine Application Scenarios


In Vitro nAChR Subtype Profiling

DMAB-anabaseine dihydrochloride is optimally deployed in whole-cell patch-clamp electrophysiology experiments where researchers need to discriminate between α7-mediated and α4β2-mediated components of nicotinic signaling. The compound‘s dual functional profile—partial agonist at α7 nAChRs and antagonist at α4β2 nAChRs with IC50 values of ~5 µM for both receptor subtypes—allows experimental designs where α4β2 contributions can be pharmacologically isolated or suppressed while α7 signaling is simultaneously modulated [1]. This capability is particularly valuable in native neuronal preparations expressing heterogeneous nAChR populations, where pure α7 agonists like PNU-282987 cannot address α4β2-mediated confounds [2].

Sensory Gating in Schizophrenia Models

DMAB-anabaseine is suitable for repeated-dose behavioral studies in rodent models of sensory processing deficits, particularly the DBA/2 mouse auditory sensory gating paradigm. The demonstration that DMAB, like GTS-21, retains the ability to normalize sensory inhibition upon second administration after a 40-minute delay—whereas other nicotinic agonists lose efficacy—positions DMAB as a valuable tool for protocols requiring sustained or repeated receptor engagement [1]. This reduced desensitization liability makes DMAB preferable for chronic administration studies where receptor tachyphylaxis would otherwise confound interpretation.

Confound-Free nAChR Pharmacology

For researchers investigating fundamental α7 and α4β2 nAChR pharmacology, DMAB offers a cleaner profile as a preclinical research reagent than GTS-21. GTS-21 carries the weight of extensive but failed clinical development—Phase II failures in schizophrenia and Alzheimer‘s disease, complex active metabolite pharmacology (4-OH-GTS-21), and substantial human PK variability—which introduces translational noise into preclinical studies [1]. DMAB, characterized simply as a research tool with no clinical development history, provides a more straightforward pharmacological probe for hypothesis testing in nAChR mechanistic studies [2].

PK-Free Ex Vivo Pharmacology

Given the absence of published pharmacokinetic data for DMAB-anabaseine, the compound is best restricted to experimental paradigms where systemic absorption, distribution, metabolism, and excretion are not variables of interest. Suitable applications include in vitro cell culture, acute brain slice electrophysiology, and ex vivo tissue bath pharmacology, where the compound can be directly applied at defined concentrations (typically 0.1–100 µM) [1]. For in vivo studies requiring oral dosing or blood-brain barrier penetration, GTS-21 remains the better-characterized alternative, with established PK parameters including brain-to-plasma ratio of 2.61 and oral bioavailability of 19–23% [2].

Application
Selection Property
Validation Focus
In vitro nAChR subtype profiling
Dual α7 partial agonism / α4β2 antagonism
α4β2 contribution isolation in native neuronal preparations
Repeated-dose behavioral studies
Reported sustained sensory inhibition upon repeat dosing
Receptor desensitization assessment in DBA/2 model
Fundamental nAChR mechanistic studies
Preclinical tool without clinical development history
Hypothesis testing without translational noise from failed trials
In vitro/ex vivo electrophysiology
No published PK data; direct bath application
Concentration-response relationships in tissue preparations

Technical Documentation Hub

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